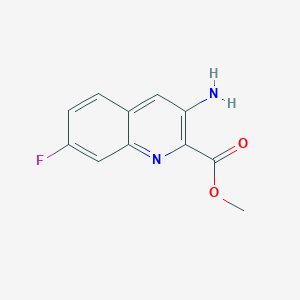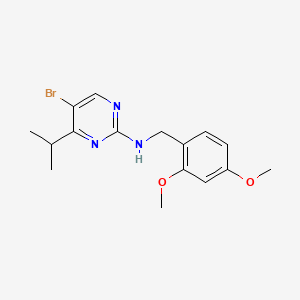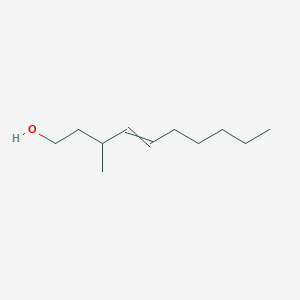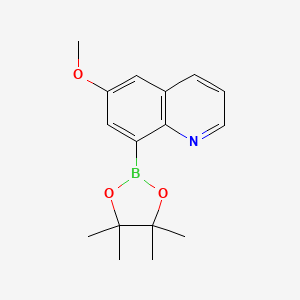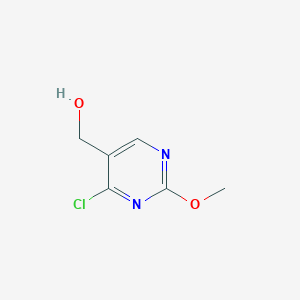![molecular formula C15H13ClF4N2O2 B13674612 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is a chemical compound known for its unique structure and properties. This compound is often used as a precursor in the synthesis of radiolabeled peptides, which are valuable tools in nuclear medicine, particularly in positron emission tomography (PET) imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride involves several steps. One common method includes the displacement of a chlorine atom with trimethylamine gas, followed by anion replacement with a triflate counter-ion . This process is critical to ensure the incorporation of nucleophilic fluorine-18, which is essential for the compound’s use in PET imaging .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as recrystallization and X-ray crystallography to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds.
Biology: Facilitates the study of biological processes through imaging techniques.
Medicine: Essential in PET imaging for diagnosing and monitoring diseases such as cancer.
Industry: Used in the production of radiopharmaceuticals for medical imaging.
Wirkmechanismus
The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate: A similar compound used for the same purpose but with a different counter-ion.
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate: Another compound with similar applications but different structural properties.
Uniqueness
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is unique due to its specific structure, which allows for efficient incorporation of fluorine-18, making it highly effective for PET imaging .
Eigenschaften
Molekularformel |
C15H13ClF4N2O2 |
|---|---|
Molekulargewicht |
364.72 g/mol |
IUPAC-Name |
trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XPVFCDKZMCAJAV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


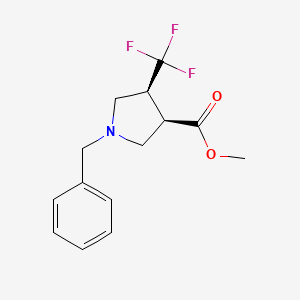

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
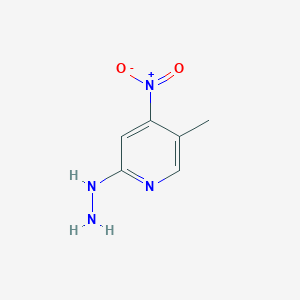
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
